3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide
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Overview
Description
3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features both indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 5-methoxyindole and 2-methoxyphenyl-1H-1,2,4-triazole. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the triazole ring.
Amidation: reactions to form the propanamide linkage.
Methoxylation: reactions to introduce methoxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The indole and triazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products
Oxidation products: Methoxy groups converted to aldehydes or carboxylic acids.
Reduction products: Removal of oxygen functionalities leading to simpler hydrocarbons.
Substitution products: Various substituted indole or triazole derivatives.
Scientific Research Applications
3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole and triazole rings.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methoxy-1H-indol-3-yl)butan-2-ylazanium chloride
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine)
Uniqueness
3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to the presence of both indole and triazole rings, which provide a diverse range of chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-28-15-7-8-17-14(13-15)9-11-26(17)12-10-19(27)22-21-23-20(24-25-21)16-5-3-4-6-18(16)29-2/h3-9,11,13H,10,12H2,1-2H3,(H2,22,23,24,25,27) |
InChI Key |
DJWBHCKRVNAJEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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